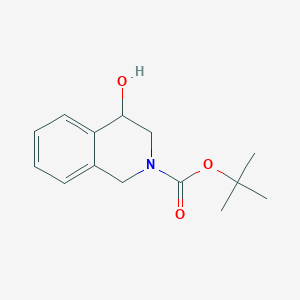
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline and related compounds often involves multi-step chemical processes. For example, Huang Wei-yi (2006) described a three-step reaction starting from isoquinoline to synthesize 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone with an overall yield of 47.6%, highlighting the method's efficiency in generating hydroxy-isoquinoline derivatives (Huang Wei-yi, 2006). Additionally, Barry A. Bunin et al. (2004) discussed the preparation of compounds containing the tetrahydroisoquinoline ring system using BOC-protected amino acids, illustrating a pathway for synthesizing BOC-protected tetrahydroisoquinoline carboxylic acids (Bunin, Barry A. et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives can significantly influence their chemical and physical properties. Yuting Chen et al. (2011) explored the structural aspects of 8-hydroxyquinoline-substituted compounds, providing insights into how molecular structure affects properties like fluorescence in chemical sensors (Chen, Yuting et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse. C. Yang et al. (2015) reported on the PhI(OCOCF3)2-mediated cyclization of o-(1-alkynyl)benzamides, a metal-free synthesis pathway for 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones, demonstrating the compound's versatility in synthesis reactions (Yang, C. et al., 2015).
科学的研究の応用
Biocatalytic Process Development
An efficient biocatalytic process using Seaprose S-mediated enantioselective hydrolysis has been developed for the resolution of N-tBoc-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylate, yielding high-potency and high-yield enantiomers (Gill et al., 2007).
Synthesis of Isoquinoline Derivatives
Methodology for the preparation of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines has been developed, demonstrating the conversion to various isoquinoline forms, including tetrahydroisoquinolines (Clark et al., 1994).
Synthesis of Substituted Aminomethylene Tetrahydro-isoquinolines
Research has described the synthesis of substituted aminomethylene tetrahydro-isoquinolines from 5-hydroxyisoquinoline via reductive amination of N-Boc tetrahydro-isoquinoline 5-carboxaldehyde (Fray et al., 2006).
Preparation of Tetrahydroisoquinolines
A study details the preparation of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamine, further elaborating on methodologies to synthesize various derivatives (Clark et al., 1991).
Redox-Neutral Synthesis of Isoquinolines
Research has reported a Cp*Co(III)-catalyzed, redox-neutral cyclization for streamlined synthesis of isoquinolines, emphasizing the formation of C–C and C–N bonds (Wang et al., 2016).
Synthesis of Isoquinoline Alkaloids
A method for the alkylation of N-Boc-1,2,3,4-tetrahydroisoquinolines in the 1-position has been developed, proving useful for the synthesis of isoquinoline alkaloids like salsolidine and laudanosine (Coppola, 1991).
Mass Spectrometry of Isoquinolines
A study on the gas-phase reaction of substituted isoquinolines in mass spectrometry has been conducted, highlighting its application in identifying prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
N-Amino Azaheterocycle Synthesis
A C-H activation-based strategy for synthesizing N-amino azaheterocycles, including N-amino isoquinolin-3-ones, has been developed, highlighting the versatility of N-tert-butoxycarbonyl (N-Boc) cleavage (Shi et al., 2017).
特性
IUPAC Name |
tert-butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7,12,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWSLYNGBGAZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

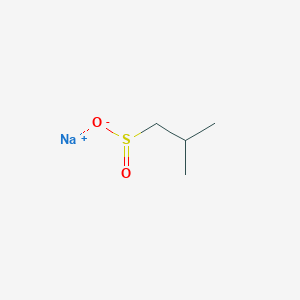
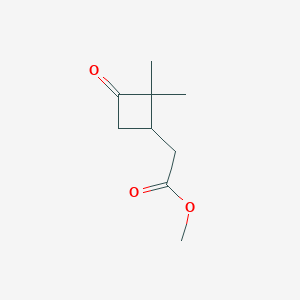
![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)
![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)
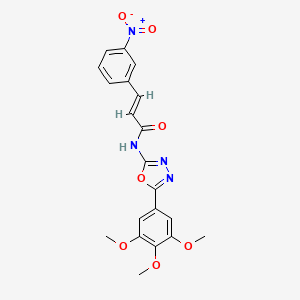
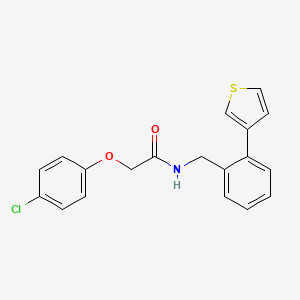
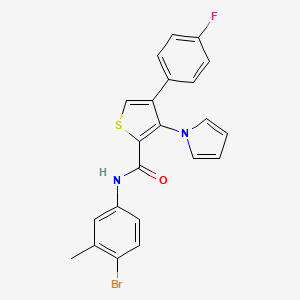
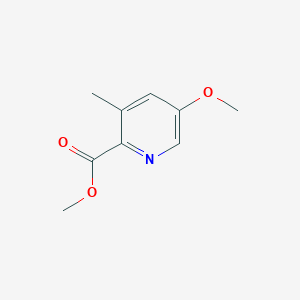
![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)


![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)
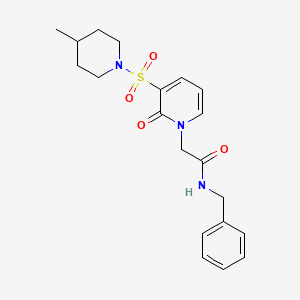
![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)